Antiviral agent 18

Catalog No.
S12890285
CAS No.
M.F
C11H13ClN4O4
M. Wt
300.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antiviral agent 18

Product Name

Antiviral agent 18

IUPAC Name

(2S,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

InChI

InChI=1S/C11H13ClN4O4/c12-4-1-5(16-7(4)11(13)14-3-15-16)10-9(19)8(18)6(2-17)20-10/h1,3,6,8-10,17-19H,2H2,(H2,13,14,15)/t6-,8-,9-,10+/m1/s1

InChI Key

SCNMZKANWHQNEA-QQRDMOCMSA-N

Canonical SMILES

C1=C(N2C(=C1Cl)C(=NC=N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=C(N2C(=C1Cl)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Antiviral agent 18 is a synthetic compound that has garnered attention for its potential in combating various viral infections. It is characterized by its unique molecular structure, which allows it to interfere with the viral life cycle at multiple stages. This compound has been studied for its efficacy against a range of viruses, including those responsible for respiratory infections and other viral diseases.

Involving antiviral agent 18 primarily focus on its interaction with viral components. The compound inhibits viral replication by targeting specific enzymes essential for the viral life cycle. For instance, it may act as an inhibitor of viral polymerases or proteases, effectively halting the synthesis of viral RNA or proteins. Additionally, it can alter the conformation of viral proteins, preventing their proper function and assembly.

Antiviral agent 18 exhibits a broad spectrum of biological activity. It has shown effectiveness against several viruses by disrupting their ability to attach to host cells and replicate. Studies indicate that this compound can significantly reduce viral loads in infected cells, demonstrating potent antiviral properties. Its mechanism of action involves both direct inhibition of viral replication and modulation of host immune responses.

The synthesis of antiviral agent 18 typically involves multi-step organic synthesis techniques. Key methods include:

  • Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and cyclization processes.
  • Purification: The synthesized compound is purified using techniques like chromatography to ensure high purity and efficacy.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Antiviral agent 18 has several promising applications in medicine:

  • Treatment of Viral Infections: It is primarily used in the treatment of infections caused by viruses such as influenza, hepatitis, and coronaviruses.
  • Preventive Measures: Research suggests potential for use as a prophylactic agent in high-risk populations.
  • Research Tool: It serves as a valuable tool in virology research to understand virus-host interactions and develop new antiviral strategies.

Interaction studies have revealed that antiviral agent 18 can synergistically enhance the effects of other antiviral drugs. These studies often involve:

  • Combination Therapy: Evaluating the efficacy of antiviral agent 18 in combination with other antiviral agents to improve treatment outcomes.
  • Mechanistic Studies: Investigating how this compound interacts at the molecular level with viral proteins and host cell pathways.

Antiviral agent 18 shares similarities with several other antiviral compounds but stands out due to its unique mechanism of action and chemical structure. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AcyclovirInhibits viral DNA synthesisHighly selective for herpes simplex virus
ValacyclovirProdrug converted to acyclovirIncreased bioavailability compared to acyclovir
RemdesivirInhibits RNA-dependent RNA polymeraseEffective against coronaviruses
SofosbuvirInhibits HCV RNA polymeraseTargeted specifically for hepatitis C virus
RibavirinBroad-spectrum antiviral activityUsed in combination therapies

Antiviral agent 18's distinct structural features contribute to its ability to target multiple stages of the viral life cycle, making it a promising candidate for further development in antiviral therapies. Its potential for use in combination therapies also highlights its versatility compared to other antiviral agents.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

300.0625326 g/mol

Monoisotopic Mass

300.0625326 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

Explore Compound Types